4-(5-(N,4-dimethylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanoic acid
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Description
4-(5-(N,4-dimethylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanoic acid is a chemical compound that has been extensively studied in the field of scientific research. This compound is commonly referred to as DASA-58 and has been shown to have potential applications in various fields such as cancer research, immunology, and neuroscience.
Scientific Research Applications
Protein Modification and Inhibition
Methodology: The synthesis of terminal vinyl sulfonamides (which includes this compound) involves mild oxidative conditions to eliminate an α-selenoether masking group. This method yields high-purity vinyl sulfonamides without requiring extensive purification steps .
Fragment-Based Drug Discovery
4-(5-(N,4-dimethylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanoic acid: has been explored in fragment-based drug discovery:
Case Study: For instance, using thymidylate synthase as a model system, researchers identified ethylene glycol as an effective linker for irreversible protein tethering. This approach allows the development of covalent fragments with potential therapeutic applications .
Antibacterial Agents
properties
IUPAC Name |
4-[[2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]phenyl]sulfonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S2/c1-14-7-9-17(10-8-14)30(27,28)22(4)18-13-19(16(3)12-15(18)2)29(25,26)21-11-5-6-20(23)24/h7-10,12-13,21H,5-6,11H2,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQRUWBYZIZBEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=C(C=C2C)C)S(=O)(=O)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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